3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
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Overview
Description
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a bromophenyl group (a phenyl ring with a bromine substitution), and a diethylcarbamate group (derived from carbamic acid and contains two ethyl groups). These functional groups could give the compound various chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The chromene ring system is a common motif in many natural products and pharmaceuticals, and the bromophenyl and diethylcarbamate groups could add additional layers of complexity. These groups could also influence the compound’s overall shape, polarity, and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions and orientations of its functional groups. The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The carbamate group could participate in reactions involving the carbonyl or the amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could influence its solubility, melting point, boiling point, and other physical properties .Scientific Research Applications
Organic Synthesis and Chemical Properties
- The synthesis and characterization of chromene derivatives, which include the compound of interest, have been widely studied. For instance, Asheri et al. (2018) detailed a one-pot multicomponent synthesis approach for 2H-Chromene derivatives, offering insights into kinetics, thermodynamics, and theoretical computations for understanding reaction mechanisms (Asheri, Shahraki, & Habibi‐Khorassani, 2018). Such studies provide a foundational understanding of the chemical properties and synthetic pathways of chromene compounds, which can be applied to the synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate.
Antimicrobial and Antifungal Applications
- Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents. This research includes chromene derivatives, suggesting the broad antimicrobial potential of chromene-based compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Applications
- Studies on novel coumarin derivatives, including those related to the compound of interest, have shown significant potential as anticancer agents. For example, Gourdeau et al. (2004) discovered a series of chromenes as potent apoptosis inducers, highlighting their role in anticancer therapy (Gourdeau, Leblond, Hamelin, Desputeau, Dong, Kianicka, Custeau, Boudreau, Geerts, Cai, Drewe, Labrecque, Kasibhatla, Tseng, 2004).
Molecular Imaging and Sensing
- The development of two-photon fluorescence probes based on chromene derivatives for mitochondrial imaging and detection of sulfite/bisulfite in living cells has been reported. These probes demonstrate the utility of chromene compounds in bioimaging and molecular sensing applications (Wang, Zhu, Xing, Cao, Guan, Zhao, Liu, Mao, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate” is a derivative of chromen, also known as chromone . Chromone derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Chromone derivatives are often involved in interactions with biological targets that lead to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Chromone derivatives have been found to affect a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is used .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOULBQKSQVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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